
Rock-IN-D1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rock-IN-D1 is a potent and selective inhibitor of Rho-associated protein kinase (ROCK). This compound is primarily used in scientific research to study the role of ROCK in various cellular processes. ROCK is involved in regulating the actin cytoskeleton, cell motility, proliferation, and apoptosis, making this compound a valuable tool in understanding these biological functions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rock-IN-D1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and typically provided by the manufacturer. general synthetic methods for similar compounds often involve the use of organic solvents, catalysts, and controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound is carried out under stringent conditions to ensure high purity and yield. The process involves large-scale synthesis using automated reactors, followed by purification steps such as crystallization, filtration, and chromatography. The final product is then subjected to quality control tests to confirm its chemical structure and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Rock-IN-D1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Applications De Recherche Scientifique
Rock-IN-D1 is widely used in scientific research due to its ability to inhibit ROCK activity. Some of its applications include:
Chemistry: Used to study the role of ROCK in chemical reactions and molecular interactions.
Biology: Helps in understanding cellular processes such as migration, adhesion, and apoptosis.
Medicine: Investigated for its potential therapeutic effects in diseases like cancer, cardiovascular disorders, and neurodegenerative diseases.
Industry: Utilized in the development of new drugs and therapeutic agents
Mécanisme D'action
Rock-IN-D1 exerts its effects by inhibiting the activity of ROCK. This inhibition occurs through the binding of this compound to the active site of ROCK, preventing its interaction with downstream targets. The inhibition of ROCK leads to changes in the actin cytoskeleton, affecting cell shape, motility, and other cellular functions. The molecular targets and pathways involved include the RhoA/ROCK signaling pathway, which plays a crucial role in various physiological and pathological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to Rock-IN-D1 include:
Fasudil: Another ROCK inhibitor used in the treatment of cerebral vasospasm and other cardiovascular conditions.
Y-27632: A well-known ROCK inhibitor used in various research studies.
H-1152: A potent ROCK inhibitor with higher specificity compared to other inhibitors.
Uniqueness
This compound is unique due to its high selectivity and potency in inhibiting ROCK. This makes it a valuable tool for studying ROCK-related pathways and developing potential therapeutic agents. Its unique chemical structure and binding affinity distinguish it from other ROCK inhibitors .
Propriétés
Formule moléculaire |
C22H27N5O2S |
|---|---|
Poids moléculaire |
425.5 g/mol |
Nom IUPAC |
1-[2-[2-(dimethylamino)ethylsulfanyl]-4-(1H-pyrazol-4-yl)phenyl]-3-[(3-methoxyphenyl)methyl]urea |
InChI |
InChI=1S/C22H27N5O2S/c1-27(2)9-10-30-21-12-17(18-14-24-25-15-18)7-8-20(21)26-22(28)23-13-16-5-4-6-19(11-16)29-3/h4-8,11-12,14-15H,9-10,13H2,1-3H3,(H,24,25)(H2,23,26,28) |
Clé InChI |
IGTJZYRLVIENQS-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCSC1=C(C=CC(=C1)C2=CNN=C2)NC(=O)NCC3=CC(=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



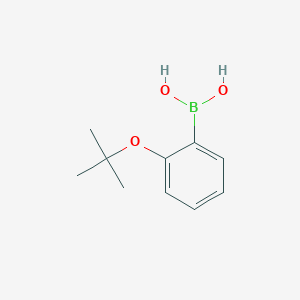
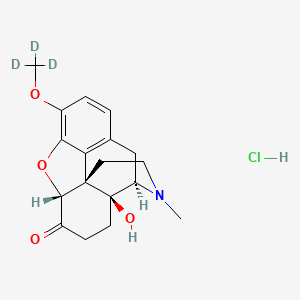
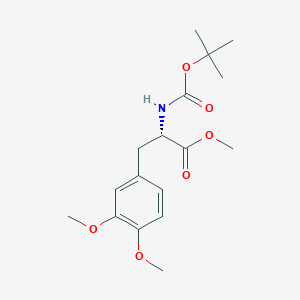
![2-fluoro-1-[(3R,4R,5S)-5-hydroxy-4-methyloxolan-3-yl]ethanone](/img/structure/B13442886.png)
![O-[Methyl(1-methylethoxy)phosphinyl]-L-tyrosine](/img/structure/B13442889.png)

![methyl (1R,4aR,5S,6S,7S,7aR)-4a,5,6,7-tetrahydroxy-7-methyl-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13442897.png)
![1,3-Diazido-4-O-[(2S,3R)-3-azido-6-(azidomethyl)-3,4-dihydro-2H-pyran-2-yl]-1,2,3-trideoxy-6-O-[3-deoxy-4-C-methyl-3-(methylamino)-beta-L-arabinopyranosyl]-D-myo-inositol](/img/structure/B13442901.png)
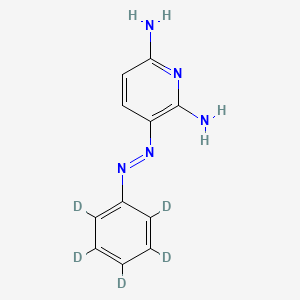
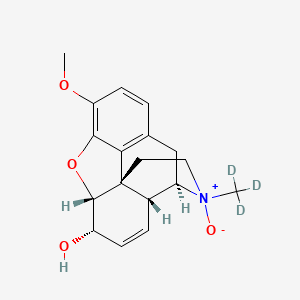
![(2S)-3-[3-[5-[(2S)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-2-hydroxyphenyl]-4-hydroxyphenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13442913.png)

![{[3-(2-Aminoethyl)-5-methyl-1-adamantyl]methyl}amine dihydrochloride](/img/structure/B13442921.png)
